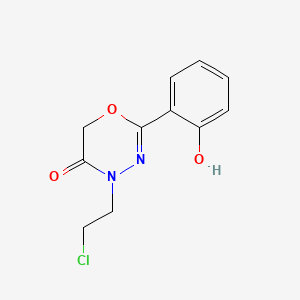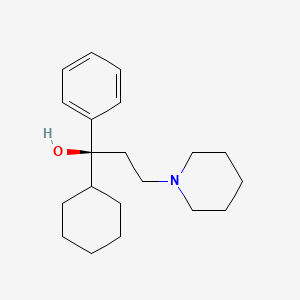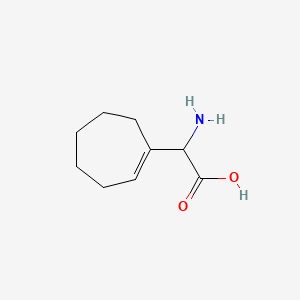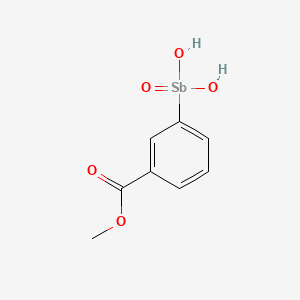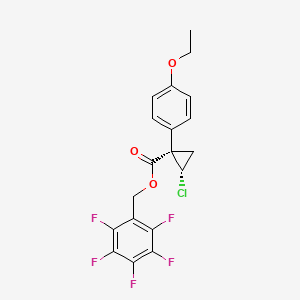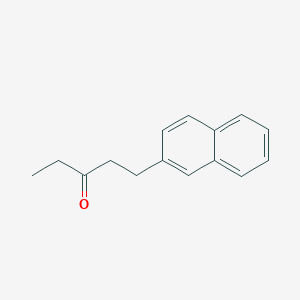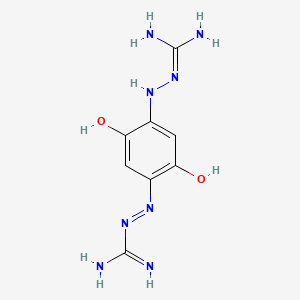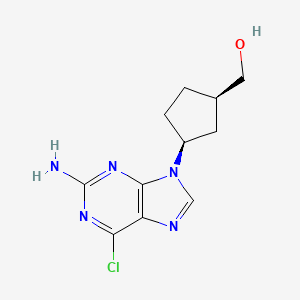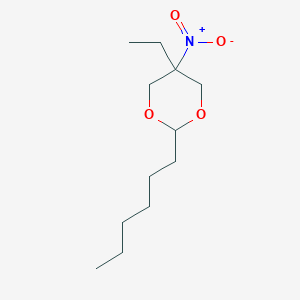
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane: is an organic compound with the molecular formula C12H23NO4 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane typically involves the nitration of 5-ethyl-2-hexyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the dioxane ring while achieving high selectivity for the nitro group substitution.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: Formation of 5-ethyl-2-hexyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s nitro group can be reduced to an amine, which can then be used to create biologically active molecules
Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. The nitro group can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane primarily involves its nitro group. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use.
Comparaison Avec Des Composés Similaires
5-Bromo-5-nitro-1,3-dioxane: This compound has a bromine atom instead of an ethyl group, which imparts different chemical properties and reactivity.
5-Methyl-5-nitro-1,3-dioxane: The presence of a methyl group instead of an ethyl group affects the compound’s steric and electronic properties.
5-Ethyl-5-nitro-2-octyl-1,3-dioxane: This compound has a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness: 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is unique due to its specific combination of an ethyl group, a hexyl group, and a nitro group on the dioxane ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
6283-15-4 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
5-ethyl-2-hexyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H23NO4/c1-3-5-6-7-8-11-16-9-12(4-2,10-17-11)13(14)15/h11H,3-10H2,1-2H3 |
Clé InChI |
ATYJGCJJUXGZTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




